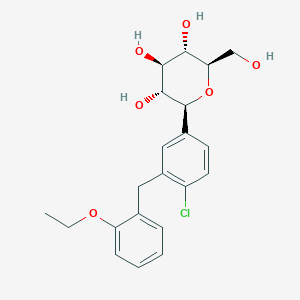

Dapagliflozin Ortho Isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

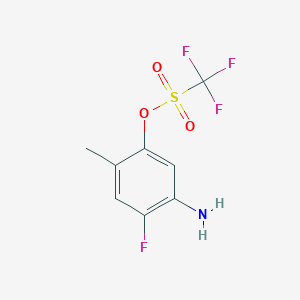

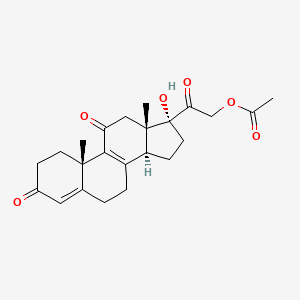

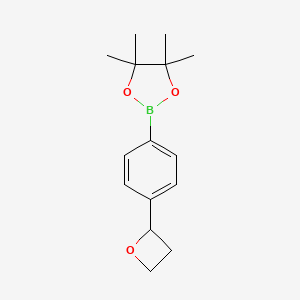

Dapagliflozin Ortho Isomer is a chemical compound that is structurally related to dapagliflozin, a selective sodium-glucose co-transporter subtype 2 (SGLT2) inhibitor. Dapagliflozin is primarily used to manage type 2 diabetes by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine . The ortho isomer of dapagliflozin is an impurity that can be formed during the synthesis of dapagliflozin .

Preparation Methods

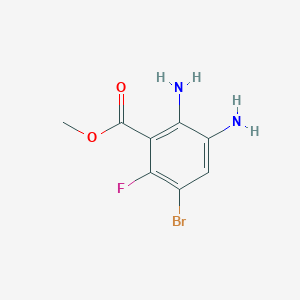

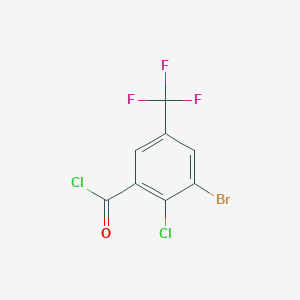

The preparation of dapagliflozin ortho isomer involves several synthetic routes and reaction conditions. One method starts with 5-bromo-2-chlorobenzoic acid as the starting material. The process includes chlorination, condensation, rearrangement, ethylation, and reduction steps to obtain the ortho isomer impurity . Another method involves dissolving 2-chloro-5-bromobenzoic acid in a solvent, followed by acylation, Friedel-Crafts alkylation, carbonyl reduction, condensation, and methoxy removal reactions .

Chemical Reactions Analysis

Dapagliflozin ortho isomer undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloro reagents, acylating agents, and reducing agents such as triethylsilane and boron trifluoride etherate . The major products formed from these reactions include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .

Scientific Research Applications

Dapagliflozin ortho isomer has several scientific research applications. It is used in the study of impurities and related substances in dapagliflozin bulk drugs . Additionally, it is valuable in the development of analytical methods for the simultaneous analysis of dapagliflozin and its impurities . The compound also plays a role in understanding the metabolism and transformation of dapagliflozin in humans, contributing to drug discovery and development .

Mechanism of Action

The mechanism of action of dapagliflozin ortho isomer is similar to that of dapagliflozin. By inhibiting SGLT2, it reduces the reabsorption of filtered glucose in the kidneys, promoting urinary glucose excretion . This action helps improve glycemic control in adults with type 2 diabetes. Additionally, dapagliflozin reduces sodium reabsorption and increases sodium delivery to the distal tubule, influencing various physiological functions .

Comparison with Similar Compounds

Dapagliflozin ortho isomer can be compared with other SGLT2 inhibitors such as canagliflozin, empagliflozin, and ipragliflozin . While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural configuration and its role as an impurity in the synthesis of dapagliflozin . This uniqueness makes it an important compound for studying the purity and quality of dapagliflozin bulk drugs.

Properties

Molecular Formula |

C21H25ClO6 |

|---|---|

Molecular Weight |

408.9 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(2-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-16-6-4-3-5-12(16)9-14-10-13(7-8-15(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 |

InChI Key |

GZUADDXLXVDFHI-ADAARDCZSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |

Canonical SMILES |

CCOC1=CC=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)

![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)

![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)